molecular formula C12H11ClN4O2 B14131510 2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide

2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide

Katalognummer: B14131510
Molekulargewicht: 278.69 g/mol
InChI-Schlüssel: CHWIQNZHIFWNBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)benzamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in various therapeutic disciplines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)benzamide typically involves the selective displacement of chloride at the C4 position of a pyrimidine ring. One common method involves reacting 2-chloro-5-methoxypyrimidine with an appropriate amine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the C4 position can be substituted with different nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

    Condensation Reactions: It can form condensation products with other compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)benzamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)benzamide involves its interaction with specific molecular targets. One known target is focal adhesion kinase 1, a non-receptor protein-tyrosine kinase that plays a crucial role in regulating cell migration, adhesion, and spreading . The compound’s interaction with this kinase can modulate various cellular pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)benzamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological activities and chemical reactivity. Its ability to interact with focal adhesion kinase 1 sets it apart from other similar compounds, making it a valuable molecule for further research and development.

Eigenschaften

Molekularformel

C12H11ClN4O2

Molekulargewicht

278.69 g/mol

IUPAC-Name

2-[(2-chloro-5-methoxypyrimidin-4-yl)amino]benzamide

InChI

InChI=1S/C12H11ClN4O2/c1-19-9-6-15-12(13)17-11(9)16-8-5-3-2-4-7(8)10(14)18/h2-6H,1H3,(H2,14,18)(H,15,16,17)

InChI-Schlüssel

CHWIQNZHIFWNBK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CN=C(N=C1NC2=CC=CC=C2C(=O)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.